molecular formula C14H14N8O B1148643 BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- CAS No. 136265-94-6

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Cat. No.: B1148643
CAS No.: 136265-94-6
M. Wt: 310.31 g/mol
InChI Key: ZPJMMISCPNTYNE-UHFFFAOYSA-N
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Description

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound features a benzamide core linked to a pteridine moiety through a methylamino group, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine derivative, which is then coupled with a benzamide derivative through a methylamino linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted benzamide and pteridine compounds.

Scientific Research Applications

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For instance, it may bind to dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    Aminopterin: An amino derivative of folic acid with similar enzyme inhibition properties.

    Methotrexate: Another folic acid derivative used as an anticancer and immunosuppressive agent.

    Benzamidine: Known for its use in treating inflammatory conditions and as a protease inhibitor.

Uniqueness

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- stands out due to its unique combination of a benzamide and pteridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)methyl]aMino]- is particularly noteworthy for its potential therapeutic applications, which include antimalarial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

1. Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by a benzene ring attached to a carboxamide group. They exhibit a wide range of biological activities, including:

  • Anticancer activity
  • Antimicrobial properties
  • Enzyme inhibition

The structural diversity of benzamides allows for modifications that enhance their pharmacological profiles.

2.1 Antimalarial Activity

Research has indicated that certain benzamide derivatives possess significant antimalarial activity against Plasmodium falciparum. A study reported the optimization of a benzamide scaffold that retained its antiplasmodial activity while being devoid of human kinase activity. The most potent compound demonstrated an EC50 of approximately 200 nM , indicating effective inhibition of the malaria parasite without affecting human kinases .

2.2 Enzyme Inhibition

Benzamide derivatives have been studied for their ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). For instance:

  • AChE Inhibition : Several studies have shown that benzamide compounds exhibit IC50 values ranging from 8.91 nM to 34.02 nM against AChE, demonstrating strong inhibitory potential .
  • hCA Inhibition : Compounds have shown Ki values as low as 4.07 nM for hCA I and 10.68 nM for hCA II, indicating their potential as therapeutic agents in conditions like glaucoma and obesity .

2.3 Anticancer Activity

Benzamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A notable finding was that N-substituted benzamide derivatives exhibited effective cytotoxicity against prostate (DU-145), breast (MCF-7), and liver (Hep-G2) cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzamide scaffold can enhance anticancer properties.

Case Study 1: Antimalarial Optimization

In a study focusing on the optimization of a benzamide scaffold for antimalarial activity, researchers synthesized several derivatives and evaluated their effects on P. falciparum. The optimized compound demonstrated improved potency and selectivity compared to earlier analogs .

Case Study 2: Enzyme Inhibition Profiles

A comprehensive analysis of various benzamide derivatives revealed distinct profiles in enzyme inhibition. For instance, certain compounds showed preferential inhibition of AChE over butyrylcholinesterase (BuChE), which is crucial for developing treatments for Alzheimer's disease .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Compound IDBiological ActivityTargetIC50/EC50 Values
Compound 1AntimalarialP. falciparumEC50 = 200 nM
Compound 2AChE InhibitionAChEIC50 = 8.91 nM
Compound 3hCA I InhibitionhCA IKi = 4.07 nM
Compound 4AnticancerDU-145IC50 = Not specified
Compound 5AntifungalVarious fungiEC50 = Not specified

Properties

CAS No.

136265-94-6

Molecular Formula

C14H14N8O

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide

InChI

InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22)

InChI Key

ZPJMMISCPNTYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Origin of Product

United States

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